molecular formula C9H14N2O2S B8373602 4-Amino-N-Ethylbenzenemethanesulphonamide

4-Amino-N-Ethylbenzenemethanesulphonamide

Cat. No.: B8373602
M. Wt: 214.29 g/mol
InChI Key: HIORHUYFUDPGIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-N-Ethylbenzenemethanesulphonamide is a useful research compound. Its molecular formula is C9H14N2O2S and its molecular weight is 214.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

1-(4-aminophenyl)-N-ethylmethanesulfonamide

InChI

InChI=1S/C9H14N2O2S/c1-2-11-14(12,13)7-8-3-5-9(10)6-4-8/h3-6,11H,2,7,10H2,1H3

InChI Key

HIORHUYFUDPGIN-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)CC1=CC=C(C=C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-ethyl-4-nitrobenzenemethanesulphonamide (4.35 g) in warm ethanol (125 ml) was added to 10% palladium oxide on carbon (0.75 g, 50% aqueous paste) prereduced in ethanol (25 ml) and hydrogenated at atmospheric pressure. Hydrogen uptake (1400 ml) ceased after 20 minutes. The suspension was filtered and the catalyst was washed with methanol (100 ml) and ethanol (100 ml). Evaporation of the combined filtrate and washings produced a grey solid (2.0 g) which was crystallised from isoprpopanol (120 ml) to present the title compound as cream micro needles (1.48 g), m.p. 161°-164°.
Name
N-ethyl-4-nitrobenzenemethanesulphonamide
Quantity
4.35 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
palladium oxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

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